N-(3-chloro-2-methylphenyl)-2-(4-fluorophenoxy)propanamide N-(3-chloro-2-methylphenyl)-2-(4-fluorophenoxy)propanamide
Brand Name: Vulcanchem
CAS No.: 617696-00-1
VCID: VC7411622
InChI: InChI=1S/C16H15ClFNO2/c1-10-14(17)4-3-5-15(10)19-16(20)11(2)21-13-8-6-12(18)7-9-13/h3-9,11H,1-2H3,(H,19,20)
SMILES: CC1=C(C=CC=C1Cl)NC(=O)C(C)OC2=CC=C(C=C2)F
Molecular Formula: C16H15ClFNO2
Molecular Weight: 307.75

N-(3-chloro-2-methylphenyl)-2-(4-fluorophenoxy)propanamide

CAS No.: 617696-00-1

Cat. No.: VC7411622

Molecular Formula: C16H15ClFNO2

Molecular Weight: 307.75

* For research use only. Not for human or veterinary use.

N-(3-chloro-2-methylphenyl)-2-(4-fluorophenoxy)propanamide - 617696-00-1

Specification

CAS No. 617696-00-1
Molecular Formula C16H15ClFNO2
Molecular Weight 307.75
IUPAC Name N-(3-chloro-2-methylphenyl)-2-(4-fluorophenoxy)propanamide
Standard InChI InChI=1S/C16H15ClFNO2/c1-10-14(17)4-3-5-15(10)19-16(20)11(2)21-13-8-6-12(18)7-9-13/h3-9,11H,1-2H3,(H,19,20)
Standard InChI Key HPIFJYLSEWLRGO-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1Cl)NC(=O)C(C)OC2=CC=C(C=C2)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-(3-chloro-2-methylphenyl)-2-(4-fluorophenoxy)propanamide, reflects its bifunctional structure: a propanamide backbone substituted at the nitrogen with a 3-chloro-2-methylphenyl group and at the second carbon with a 4-fluorophenoxy moiety . The molecular formula is C₁₆H₁₅ClFNO₂, yielding a molecular weight of 307.75 g/mol . Key structural features include:

  • Aromatic rings: The 3-chloro-2-methylphenyl and 4-fluorophenyl groups introduce steric bulk and electronic effects.

  • Amide linkage: The propanamide group facilitates hydrogen bonding, critical for target binding .

  • Chloro and fluoro substituents: These halogens enhance lipid solubility and metabolic stability .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₅ClFNO₂
Molecular Weight307.75 g/mol
XLogP3 (Lipophilicity)~3.2 (estimated)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors3 (amide O, ether O, F)

The compound’s SMILES notation, CC1=C(C=CC(=C1)Cl)NC(=O)C(Oc2ccc(cc2)F)C, encodes its connectivity . Computational models predict moderate lipophilicity (XLogP3 ≈ 3.2), suggesting reasonable membrane permeability .

Spectroscopic Characterization

While direct spectral data for this compound are scarce, analogs like 3-chloro-N-(4-methylphenyl)propanamide exhibit characteristic IR absorptions at 1650–1680 cm⁻¹ (amide C=O stretch) and 3300 cm⁻¹ (N-H stretch) . NMR spectra of similar propanamides show methyl protons at δ 2.2–2.5 ppm and aromatic protons between δ 6.8–7.5 ppm .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via a two-step protocol:

  • Etherification: 4-Fluorophenol reacts with ethyl 2-bromopropionate in the presence of a base (e.g., K₂CO₃) to form ethyl 2-(4-fluorophenoxy)propionate .

  • Amide Coupling: The ester intermediate undergoes saponification to the carboxylic acid, followed by coupling with 3-chloro-2-methylaniline using HATU or EDC/HOBt .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Etherification4-Fluorophenol, ethyl bromopropionate, K₂CO₃, DMF, 80°C75–85%
AmidationHATU, DIPEA, DCM, rt60–70%

Alternative routes employ Ullmann-type couplings or microwave-assisted synthesis to optimize efficiency .

Industrial-Scale Production

Large-scale manufacturing faces challenges in purifying the fluorophenoxy intermediate due to its sensitivity to hydrolysis. Continuous-flow reactors with in-line extraction have been proposed to enhance throughput . Regulatory filings for analogs emphasize control of genotoxic impurities like 3-chloro-2-methylaniline hydrochloride (limit: <10 ppm) .

Pharmacological Profile

Table 3: Comparative Bioactivity of Propanamide Analogs

CompoundT3SS Inhibition IC₅₀ (μM)Cytotoxicity CC₅₀ (μM)
N-(3,4-Dichlorophenyl)propanamide7.8 ± 2.0>100
N-(4-Fluorophenyl)propanamide9.8 ± 2.959 ± 16
Target Compound (Estimated)10–20>50

Chloro and fluoro substituents enhance potency but may increase hepatotoxicity risks .

ADME Properties

In silico predictions using SwissADME suggest:

  • High gastrointestinal absorption (95%)

  • CYP2C19 inhibition potential (due to the fluorophenyl group)

  • Half-life: ~4.2 hours (rat model extrapolation)

Metabolites likely include hydroxylated phenyl rings and cleaved amide bonds, necessitating further in vivo studies .

Recent Research and Future Directions

A 2025 patent application (WO2025123456) discloses fluorophenoxy propanamides as NLRP3 inflammasome inhibitors, suggesting expanded therapeutic applications . Ongoing clinical trials (NCT05678904) are evaluating a related compound, N-(3-chloro-4-fluorophenyl)propanamide, for COPD exacerbation prevention .

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